molecular formula C10H19N3O3 B6589627 tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate CAS No. 681239-91-8

tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate

Cat. No.: B6589627
CAS No.: 681239-91-8
M. Wt: 229.3
InChI Key:
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Description

Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl ester group, and a hydroxycarbamimidoyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxycarbamimidoyl Group: This step involves the reaction of the pyrrolidine derivative with a reagent that introduces the hydroxycarbamimidoyl group.

    Esterification: The final step is the esterification of the compound with tert-butyl alcohol under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the hydroxycarbamimidoyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
  • tert-butyl (2S)-2-(N’-methoxycarbamimidoyl)pyrrolidine-1-carboxylate
  • tert-butyl (2S)-2-(N’-aminocarbamimidoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is unique due to its hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

681239-91-8

Molecular Formula

C10H19N3O3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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